molecular formula C18H19ClN2O B1670265 Deparon CAS No. 18059-99-9

Deparon

Cat. No. B1670265
CAS RN: 18059-99-9
M. Wt: 314.8 g/mol
InChI Key: MZTHMUGFMPRTIK-UHFFFAOYSA-N
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Description

Deparon, also known as Demexiptiline, is a tricyclic antidepressant . It is primarily used as a norepinephrine reuptake inhibitor . It is marketed under the names Deparon or Tinoran .


Molecular Structure Analysis

Deparon has a chemical formula of C18H18N2O . Its molecular structure is characterized by a tricyclic core, which is common among tricyclic antidepressants .


Physical And Chemical Properties Analysis

Deparon has an average weight of 278.3483 . It belongs to the class of organic compounds known as benzenoids, which are aromatic compounds containing one or more benzene rings .

Scientific Research Applications

Bioparticle Manipulation and Diagnostics DEP techniques are extensively used for capturing bioparticles to specific regions, focusing bioparticles in samples, characterizing biomolecular interactions, detecting microorganisms, pairing cells for electrofusion, and separating different kinds of bioparticles. The ability of DEP to accurately and quickly manipulate bioparticles makes it a powerful tool in clinical diagnosis, disease treatment, drug development, immunoassays, and cell sorting, enhancing the precision and efficiency of biomedical diagnostics and research (Cheng Qian et al., 2014).

Advancements in DEP Research Research indicates growing interest in the development of DEP-based protocols for chemical and biochemical analyses involving nanoparticles. The technique's adaptability to manipulate biological cells and nanoparticles, including proteins, viruses, and carbon nanotubes, underscores its utility in the selective isolation of biological cells, drug discovery protocols, electronic sensors, and the assembly of nanoparticles for various biomedical applications (R. Pethig, 2017).

DEP in Nanobioparticle Manipulation The manipulation of nanobioparticles through DEP represents a frontier in biomedical engineering, enabling the handling of macromolecules, viruses, and spores at the nano level. This capability opens up new avenues for research and application in fields such as drug delivery, diagnostics, and the development of nanomedicine, providing a critical overview of the state-of-the-art in nanobioparticle DEP applications (Blanca H. Lapizco‐Encinas & M. Rito‐Palomares, 2007).

Biomedical Sciences and DEP DEP's label-free, accurate, and low-cost diagnostic capabilities have been identified as beneficial across various fields, including biosensors, microfluidics, and medicine. This technique's potential in biomedical science for diagnostics and therapeutic applications highlights the need for further research to harness DEP's capabilities fully (Nurhaslina Abd Rahman et al., 2017).

Future Trends and Applications The future of DEP technology in bioparticle manipulation is promising, with ongoing advancements aimed at addressing current limitations and expanding its applicability in the biomedical field. Research continues to explore the integration of DEP with other technologies, optimizing bioparticle viability, and developing new applications for diagnostics, therapeutics, and regenerative medicine (Revathy Deivasigamani et al., 2023).

properties

IUPAC Name

N-methyl-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylideneamino)oxyethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O.ClH/c1-19-12-13-21-20-18-16-8-4-2-6-14(16)10-11-15-7-3-5-9-17(15)18;/h2-11,19H,12-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTHMUGFMPRTIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCON=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10939352
Record name 2-{[(5H-Dibenzo[a,d][7]annulen-5-ylidene)amino]oxy}-N-methylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10939352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deparon

CAS RN

18059-99-9
Record name 5H-Dibenzo[a,d]cyclohepten-5-one, O-[2-(methylamino)ethyl]oxime, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18059-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{[(5H-Dibenzo[a,d][7]annulen-5-ylidene)amino]oxy}-N-methylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10939352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H-dibenzo[a,d]cyclohepten-5-one O-[2-(methylamino)ethyl]oxime monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.139
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEMEXIPTILINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULT22161QA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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